2-Propyl-2-(trifluoromethyl)pyrrolidine
Description
Properties
IUPAC Name |
2-propyl-2-(trifluoromethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N/c1-2-4-7(8(9,10)11)5-3-6-12-7/h12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIVKAOGZXMNOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCCN1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Propyl-2-(trifluoromethyl)pyrrolidine typically involves:
- Construction or functionalization of the pyrrolidine ring.
- Introduction of the trifluoromethyl (CF3) group at the 2-position.
- Installation of the propyl substituent at the same carbon center.
These steps require careful control of reaction conditions and choice of reagents to achieve high yield and purity.
Pyrrolidine Ring Formation and Functionalization
According to a study on pyrrolidine-based T-type channel inhibitors, pyrrolidine derivatives can be prepared by nucleophilic substitution reactions involving pyrrolidine and tosylate derivatives under basic conditions (e.g., potassium carbonate in acetonitrile) with reflux for extended periods (up to 24 hours). The reaction mixture is then worked up by extraction and purified by silica gel chromatography to isolate the desired pyrrolidine derivatives.
- Starting material: pyrrolidine or protected pyrrolidine derivatives.
- Reagents: tosylates bearing the trifluoromethyl substituent or precursors.
- Conditions: reflux in acetonitrile with base (K2CO3), 24 h.
- Workup: aqueous quench, extraction, drying, concentration.
- Purification: column chromatography.
Introduction of the Trifluoromethyl Group
The trifluoromethyl group is introduced via several strategies, often involving trifluoromethylated building blocks or reagents:
- One approach involves the use of ethyl 4,4,4-trifluoroacetoacetate in cyclocondensation reactions with amino derivatives to form trifluoromethylated heterocycles.
- Another method uses trifluoroacetic acid treatment to deprotect or modify intermediates to yield trifluoromethylated pyrrolidines.
These methods ensure the trifluoromethyl group is installed at the desired position with good selectivity.
Specific Preparation Method for this compound
A representative synthetic procedure adapted from the literature involves:
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of pyrrolidine intermediate | Pyrrolidine + tosylate derivative bearing trifluoromethyl group | Nucleophilic substitution in acetonitrile, K2CO3, reflux 24 h |
| 2 | Introduction of propyl group | Alkylation or reductive amination with propyl source | Controlled reaction conditions to install propyl at C-2 |
| 3 | Deprotection and purification | Treatment with trifluoroacetic acid (if protected) | Isolation of pure this compound |
This method yields the target compound with high purity and yield (up to 99% in some steps).
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography or preparative high-performance liquid chromatography (prep-HPLC).
- Characterization includes ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy to confirm the trifluoromethyl group and pyrrolidine ring structure.
- Yields reported in literature range from moderate to high (50-99%), depending on the step and substituents.
Comparative Data Table of Preparation Steps
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine substitution | Pyrrolidine, tosylate, K2CO3, MeCN, reflux 24 h | 70-90 | Nucleophilic substitution step |
| Trifluoromethyl group installation | Ethyl 4,4,4-trifluoroacetoacetate, H3PO4, reflux 24 h | 60-85 | Cyclocondensation or acid treatment |
| Alkylation with propyl group | Propyl halide or equivalent, base, reflux | 50-80 | Installation of propyl substituent |
| Deprotection and purification | TFA treatment, extraction, chromatography | 90-99 | Final purification yielding pure product |
Research Findings and Optimization Notes
- The use of polyphosphoric acid or trifluoroacetic acid as catalysts/promoters enhances the cyclization and trifluoromethylation efficiency.
- Reaction times of approximately 24 hours at reflux temperatures are necessary for complete conversion.
- Bases such as potassium carbonate are effective for substitution reactions on pyrrolidine.
- Purification by silica gel chromatography or prep-HPLC is essential to remove side products and achieve high purity.
- The choice of solvent (acetonitrile, methanol) and temperature control are critical for optimizing yields and selectivity.
Chemical Reactions Analysis
2-Propyl-2-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where common reagents include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-propyl-2-(trifluoromethyl)pyrrolidine is CHFN, with a molecular weight of 181.2 g/mol. The presence of the trifluoromethyl group (–CF) significantly influences the compound's lipophilicity and electronic properties, making it a valuable scaffold in drug design and development .
Drug Discovery
The pyrrolidine framework, including this compound, has been extensively studied for its role as a versatile scaffold in drug discovery. The unique stereochemistry of pyrrolidines allows for the exploration of diverse pharmacophore spaces, leading to compounds with selective biological activities . For instance, derivatives of pyrrolidine have been developed as potential treatments for various diseases, including:
- Anticancer Agents : Pyrrolidine derivatives have shown promise in targeting specific cancer pathways, enhancing their therapeutic efficacy.
- Antidiabetic Agents : Compounds derived from this scaffold have demonstrated dual-target inhibition of enzymes related to glucose metabolism, which is critical for managing diabetes .
- Anti-inflammatory Drugs : The structural flexibility of pyrrolidines enables the design of anti-inflammatory agents that can modulate immune responses effectively .
Case Studies
A notable study highlighted the synthesis of novel pyrrolidine derivatives that exhibited significant activity against retinoic acid-related orphan receptor γ (RORγt), which is implicated in autoimmune diseases. The research focused on optimizing the binding conformation to enhance potency while minimizing off-target effects .
Chiral Hybrid Materials
Recent research has explored the use of this compound in creating chiral hybrid materials. These materials exhibit unique properties due to the incorporation of active pyrrolidine building blocks, which can enhance catalytic activity and selectivity in various chemical reactions .
Coatings and Additives
The trifluoromethyl group imparts hydrophobic characteristics to materials, making them suitable for applications in coatings and additives that require water resistance and durability. This property is particularly beneficial in developing advanced materials for electronics and protective coatings .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for its application in drug development. Studies have indicated that compounds containing this scaffold can exhibit variable absorption and metabolism rates depending on their structural modifications. For example, one study demonstrated that certain derivatives achieved higher exposure levels when administered via intraperitoneal routes in rodent models, leading to significant therapeutic outcomes against parasitic infections .
Summary of Findings
The applications of this compound span across medicinal chemistry and material science:
Mechanism of Action
The mechanism of action of 2-Propyl-2-(trifluoromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the pyrrolidine ring’s ability to interact with specific protein sites, makes it a valuable tool in biochemical research.
Comparison with Similar Compounds
Substituent Position and Configuration
Fluorination Impact
- Trifluoromethyl (CF₃): Increases lipophilicity (logP ~+1.07 per CF₃) and metabolic stability compared to non-fluorinated analogs .
Protective Groups and Solubility
Biological Activity
2-Propyl-2-(trifluoromethyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C7H12F3N
Molecular Weight: 179.17 g/mol
IUPAC Name: this compound
The presence of the trifluoromethyl group () is significant as it can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group can influence the electronic properties of the molecule, allowing it to engage in hydrogen bonding and other interactions with proteins and enzymes.
- Antimicrobial Activity: Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that related pyrrolidine derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic processes. The presence of the pyrrolidine ring allows for conformational flexibility, which is crucial for binding to enzyme active sites .
- Cytotoxicity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines, although detailed investigations are required to elucidate the underlying mechanisms.
Antimicrobial Efficacy
A study evaluated the efficacy of various trifluoromethyl-containing compounds against Chlamydia trachomatis, a common sexually transmitted infection. The results indicated that derivatives similar to this compound displayed significant antimicrobial activity at concentrations as low as 50 µg/mL, leading to a marked reduction in bacterial viability .
Cytotoxic Effects
In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 20 µM to 50 µM, suggesting moderate potency compared to established chemotherapeutic agents .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Pyrrolidine derivative | Antimicrobial, Cytotoxic | 20 - 50 |
| Trisubstituted Pyrrolidines | Pyrrolidine derivative | Enzyme Inhibition | Varies |
| Other Trifluoromethyl Compounds | Various | Antimicrobial | Varies |
Q & A
Q. Basic
- NMR Spectroscopy : ¹⁹F NMR quantifies CF₃ group orientation; ¹H/¹³C NMR resolves stereochemistry .
- X-ray Crystallography : Determines absolute configuration and crystal packing effects .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
How can computational methods accelerate the design of reaction pathways for trifluoromethyl-substituted pyrrolidines?
Q. Advanced
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states .
- Reaction Path Search : Tools like GRRM or AFIR predict feasible pathways and energy barriers .
- Machine Learning : Train models on existing datasets to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
What reactor design considerations are critical for scaling up the synthesis of this compound?
Q. Advanced
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic fluorination steps, improving safety and yield .
- Mixing Efficiency : Use computational fluid dynamics (CFD) to optimize agitator design for viscous reaction mixtures .
How should researchers address contradictory data between computational predictions and experimental results in fluorinated pyrrolidine synthesis?
Q. Advanced
- Feedback Loops : Recalibrate computational models using experimental kinetic data (e.g., Arrhenius parameters) .
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., basis set limitations) and validate with controlled experiments .
What role does the trifluoromethyl group play in modulating the compound’s reactivity and biological activity?
Q. Advanced
- Electronic Effects : -CF₃ withdraws electrons, stabilizing transition states in nucleophilic substitutions and enhancing metabolic stability .
- Steric Effects : The bulky CF₃ group influences conformational flexibility, impacting binding affinity in enzyme inhibition studies .
How can factorial design optimize reaction conditions for introducing the propyl and trifluoromethyl groups?
Q. Advanced
- Full Factorial Design : Vary factors like temperature, catalyst loading, and solvent polarity to identify interactions affecting yield .
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between reaction time and enantiomeric excess) .
What separation technologies are effective for isolating this compound from complex mixtures?
Q. Advanced
- Membrane Separation : Nanofiltration membranes selectively retain high-MW byproducts .
- Simulated Moving Bed (SMB) Chromatography : Achieve >99% purity in continuous mode for large-scale production .
What safety protocols are recommended for handling fluorinated intermediates during synthesis?
Q. Advanced
- PPE : Use fluoropolymer-coated gloves and face shields to prevent exposure to corrosive reagents .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile fluorinated compounds .
How can pharmacokinetic properties of this compound derivatives be predicted preclinically?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
